molecular formula C23H30FN3O6S B592449 (5R)-Rosuvastatin Methyl Ester CAS No. 1776088-23-3

(5R)-Rosuvastatin Methyl Ester

Cat. No.: B592449
CAS No.: 1776088-23-3
M. Wt: 495.566
InChI Key: SUTPUCLJAVPJRS-WFJXPABVSA-N
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Description

(5R)-Rosuvastatin Methyl Ester is a critical synthetic intermediate in the pharmaceutical production of Rosuvastatin, a potent lipid-lowering agent of the statin class . This compound is integral to Abbreviated New Drug Application (ANDA) filings and is extensively used for analytical purposes, including method development, method validation (AMV), and Quality Control (QC) during the commercial production of Rosuvastatin . Rosuvastatin, the parent drug, functions as a highly effective HMG-CoA reductase inhibitor, the rate-limiting enzyme in the cholesterol biosynthesis pathway . By inhibiting this enzyme, Rosuvastatin significantly reduces the hepatic production of cholesterol, increases low-density lipoprotein (LDL) receptors on hepatocytes, and stimulates LDL catabolism, leading to substantial reductions in total cholesterol, LDL-C, and triglycerides . The methyl ester form of the compound offers enhanced stability and easier handling during the complex multi-step synthesis of Rosuvastatin, serving as a protected precursor that is subsequently hydrolyzed to form the active pharmaceutical ingredient . Its research value is paramount for ensuring the quality, consistency, and regulatory compliance of the final drug substance, making it an indispensable tool for scientists in pharmaceutical development and analysis .

Properties

CAS No.

1776088-23-3

Molecular Formula

C23H30FN3O6S

Molecular Weight

495.566

IUPAC Name

methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18+/m0/s1

InChI Key

SUTPUCLJAVPJRS-WFJXPABVSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Synonyms

(3R,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester

Origin of Product

United States

Stereoisomeric Forms and Their Implications in Synthesis Research

Characterization of Key Stereoisomers of Rosuvastatin (B1679574) Methyl Ester

The desired (3R,5S)-Rosuvastatin Methyl Ester is the target molecule in synthetic pathways leading to Rosuvastatin. veeprho.comnih.gov Achieving high stereochemical purity is the primary goal. Various stereoselective strategies have been developed to control the absolute configuration at the C-3 and C-5 positions.

One approach involves a Keck enantioselective allylation to establish the 5R-stereocenter, followed by a vanadium-catalyzed syn-diastereoselective epoxidation to create the 3R-chirality. researchgate.net Another prominent method utilizes biocatalysis, employing a deoxyribose-5-phosphate aldolase (B8822740) (DERA) enzyme. This enzyme facilitates a one-pot tandem aldol (B89426) reaction that constructs a key 6-carbon intermediate with both stereogenic centers set with high enantiomeric (>99.9% ee) and diastereomeric excess (96.6% de, which can be improved to 99.8% de after crystallization). nih.gov

Other synthetic routes focus on building the chiral side chain from precursors like (S)-homoallylic alcohol, using techniques such as iodine chloride-induced intramolecular cyclization to yield the syn-1,3-diol moiety characteristic of the (3R,5S) configuration. rsc.org The Horner-Wadsworth-Emmons (HWE) reaction is also employed to establish the E-alkene stereochemistry of the side chain, which is crucial for the subsequent stereoselective reduction of a keto group to produce the desired (3R, 5S) diol. waters.com

Key Synthetic Strategies for (3R,5S)-Rosuvastatin Methyl Ester Intermediates
StrategyKey Reaction/CatalystStereochemical OutcomeReference
BiocatalysisDeoxyribose-5-phosphate aldolase (DERA)>99.9% ee, 99.8% de (after crystallization) nih.gov
Catalytic Asymmetric SynthesisKeck enantioselective allylation & VO(acac)2-catalyzed epoxidationInstalls 5R- and 3R-chirality stereoselectively researchgate.net
Intramolecular CyclizationIodine chloride (ICl)Regio- and stereocontrolled formation of syn-1,3-diol rsc.org
Olefination & ReductionHorner-Wadsworth-Emmons (HWE) followed by Narasaka reductionLocks in E-alkene geometry and creates (3R,5S) diol waters.com

The (3S,5R)-isomer is the enantiomer of the therapeutically active form of Rosuvastatin and is a common process-related impurity. derpharmachemica.comresearchgate.net Its presence can significantly alter the efficacy of the final drug product, making its quantification and control essential. waters.com This enantiomeric impurity is typically monitored using specialized stereoselective or chiral High-Performance Liquid Chromatography (HPLC) methods. derpharmachemica.comijpda.org

The formation of the (3S,5R) isomer often occurs during the reduction of the C-5 keto group in a precursor ester if the reaction is not sufficiently stereoselective. google.com The development of robust analytical methods capable of separating the (3R,5S) isomer from its (3S,5R) enantiomer is crucial for quality control. Methods have been developed that can quantify the enantiomer at levels as low as 0.04% and detect it at 0.015%. researchgate.net Regulatory guidelines often set strict limits on the level of such impurities in the final API. synthinkchemicals.com

Besides the (3S,5R) enantiomer, other diastereomers such as the (3R,5R) and (3S,5S) isomers can be formed during synthesis. derpharmachemica.com The (3R,5R) isomer, in particular, is identified as a potential impurity in several synthetic routes. derpharmachemica.comgoogle.comgoogle.com These diastereomers can arise from a lack of stereocontrol during the reduction of the β,δ-diketo ester intermediate, which generates the two chiral hydroxyl groups. nih.gov

The (3R,5R) and (3R,5S) diastereomers can be detected and differentiated by reverse-phase HPLC. google.comgoogle.com The formation of these impurities highlights the challenge in controlling the stereochemistry at both the C-3 and C-5 positions simultaneously. While the (3R,5S) and (3S,5R) isomers are enantiomers, the (3R,5R) and (3S,5S) isomers are also an enantiomeric pair, and their relationship to the desired (3R,5S) isomer is diastereomeric. The synthesis and characterization of these other isomers are important for their use as reference standards in analytical methods to ensure the purity of Rosuvastatin. derpharmachemica.comgoogle.com

Stereochemical Control and Purity Assessment in Intermediate Synthesis

Achieving a high degree of stereochemical purity in Rosuvastatin synthesis necessitates rigorous control throughout the manufacturing process, particularly during the formation of the chiral side chain. google.com The primary strategy for control is the use of stereoselective reactions, such as enzyme-catalyzed processes or asymmetric chemical catalysis, which are designed to produce the desired (3R,5S) stereochemistry with high fidelity. researchgate.netnih.gov

Purity assessment is a critical component of quality control. The most common technique for analyzing stereoisomeric purity is chiral HPLC. ijpda.orgnih.gov These methods use specialized chiral stationary phases, such as immobilized cellulose (B213188), to resolve the different stereoisomers. researchgate.net For instance, a method using a Chiralpak IB column can effectively separate the desired (3R,5S) enantiomer from the undesired (3S,5R) enantiomer and other related substances. researchgate.netijpda.org The development of such stability-indicating stereoselective methods is vital, as they must be able to quantify the enantiomer even in the presence of degradation products. researchgate.netnih.gov

The combination of advanced separation techniques like Ultra Performance Convergence Chromatography (UPC²) with mass spectrometry (ACQUITY QDa Detector) provides rapid and sensitive methods for determining enantiomeric and diastereomeric excess during reaction monitoring. waters.com This allows for real-time control over the synthetic process, ensuring that the intermediates meet the required purity specifications before proceeding to subsequent steps. waters.com

Analytical Techniques for Stereochemical Purity Assessment
TechniqueApplicationKey FeatureReference
Chiral HPLCQuantification of enantiomeric and diastereomeric impuritiesUtilizes chiral stationary phases (e.g., Chiralpak IB) for separation researchgate.netijpda.orgnih.gov
Reverse-Phase HPLCDetection of diastereomers like (3R,5R) and (3R,5S)Separates compounds based on hydrophobicity google.comgoogle.com
UPC² with Mass SpectrometryRapid determination of enantiomeric excess (%ee) and diastereomeric ratio (d.r.)Combines separation power with mass identification for confirmation waters.com

Mechanisms of Formation of Undesired Stereoisomers during Synthetic Steps

The formation of undesired stereoisomers during the synthesis of Rosuvastatin intermediates can occur at several key stages. The most critical step is the reduction of a C-5 keto-ester to generate the corresponding C-5 hydroxyl group. A standard reduction can result in diastereomeric impurities if it is not highly selective. google.com For example, the reduction of a β,δ-diketo ester can lead to a mixture of syn and anti diols, corresponding to different diastereomers. The use of specific reducing agents, such as those involving borane (B79455) complexes like diethyl methoxyborane with sodium borohydride (B1222165), is employed to stereoselectively favor the formation of the desired syn-diol (3R,5S) configuration. derpharmachemica.com

Another potential source of isomeric impurity is the olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons reaction, used to form the double bond in the heptenoate side chain. scirp.org These reactions can produce a mixture of E (trans) and Z (cis) geometric isomers. While the E-isomer is the desired product for Rosuvastatin, the formation of the Z-isomer is a common side reaction that must be minimized and controlled. scirp.org

Finally, racemization can be a concern under certain reaction conditions. For example, under acidic conditions, the allylic 5-hydroxyl group can be prone to racemization, which would compromise the stereochemical integrity of the molecule. google.com Similarly, harsh basic conditions during hydrolysis steps could also potentially affect chiral centers. Therefore, careful control of reaction parameters such as temperature, pH, and choice of reagents is essential to prevent the formation of these undesired stereoisomers.

Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone for the analysis of (5R)-Rosuvastatin Methyl Ester, enabling the separation of the desired stereoisomer from its impurities.

High-Performance Liquid Chromatography (HPLC) for Diastereoisomer Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Rosuvastatin (B1679574) Methyl Ester and separating its diastereoisomers. google.comgoogle.com Reversed-phase HPLC methods are commonly used, often employing C18 columns. sielc.comgoogle.com A typical mobile phase might consist of acetonitrile (B52724), water, and an acid like phosphoric acid or trifluoroacetic acid. sielc.comwisdomlib.org For instance, a method could use a mobile phase of 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and methanol (B129727) in a 40:60 ratio. scielo.br It has been observed that under certain conditions, impurities like the anti-isomer can co-elute with the main peak, necessitating careful method development, such as adjusting the organic solvent ratio or column length, to achieve adequate separation. wisdomlib.orgscielo.br The chromatographic purity of Rosuvastatin Methyl Ester can be significantly improved through preparative HPLC, increasing from an initial purity of 80-85% to as high as 95-100%. google.comgoogle.com

Table 1: Example HPLC Method Parameters for Rosuvastatin Methyl Ester Analysis

Parameter Condition
Column Xbridge C18, 3.5 µm, 150 x 4.6 mm google.com
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) pH 4.0/ACN/THF 70/25/5 google.com
Mobile Phase B 10 mM ammonium acetate pH 4.0/ACN/THF 25/70/5 google.com
Gradient Up to 19 min 90% A, 10% B; after 19 min 100% B google.com

| Detection | UV at 240 nm nih.gov or 243 nm nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) in Impurity Analysis and Stability-Indicating Methods

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including shorter analysis times, improved resolution, and reduced solvent consumption. scielo.br Stability-indicating UPLC methods are crucial for monitoring the degradation of Rosuvastatin and its ester under various stress conditions, such as acid hydrolysis. scielo.brnih.gov Rosuvastatin Methyl Ester has been identified as a major degradation product under acidic stress. scielo.br UPLC methods typically utilize sub-2 µm particle columns, like the Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm), which can withstand higher pressures. nih.govresearchgate.net A common mobile phase for UPLC analysis is a gradient mixture of 0.1% trifluoroacetic acid in water (Solvent A) and methanol (Solvent B). nih.govresearchgate.net These methods have proven effective in separating Rosuvastatin from its known and unknown impurities, including the anti-isomer and lactone impurity, within a short run time of 10 to 12 minutes. scielo.brnih.gov

Table 2: UPLC Method Details for Stability-Indicating Analysis

Parameter Condition
Column Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) nih.govresearchgate.net
Mobile Phase Gradient of 0.1% Trifluoroacetic Acid and Methanol nih.govresearchgate.net
Flow Rate 0.3 mL/min wisdomlib.org
Column Temperature 40 °C wisdomlib.orgresearchgate.net
Detection UV at 240 nm wisdomlib.orgnih.gov

| Run Time | ~10-12 minutes scielo.brnih.gov |

Preparative Chromatography for Stereoisomer Isolation and Purification

Preparative chromatography, particularly preparative HPLC, is an essential tool for isolating and purifying stereoisomers of Rosuvastatin Methyl Ester on a larger scale. google.comgoogle.com This technique is employed to obtain a chromatographically pure substance, which is defined as having less than 0.5% of substances different from the desired (3R, 5S) or undesired (3S, 5R) enantiomers. google.com A typical process involves dissolving the crude ester in a solvent like diisopropyl ether and loading it onto a column packed with a stationary phase such as porous silica (B1680970) gel. google.com Elution with a mobile phase, for example, a mixture of diisopropyl ether and isopropanol (B130326) (e.g., 98.5/1.5 v/v), allows for the collection of fractions containing the purified methyl ester. google.com Subsequent crystallization from the collected fractions can further enhance the enantiomeric purity, yielding the desired (3R, 5S) enantiomer in the solution while the mixture of enantiomers crystallizes out. google.com

Chiral Stationary Phase Chromatography for Enantiomeric Purity Determination

Determining the enantiomeric purity of this compound is critical, and this is achieved using Chiral Stationary Phase (CSP) chromatography. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly effective for separating the enantiomers of Rosuvastatin. nih.govmdpi.com Columns such as Chiralpak IB, which contains tris(3,5-dimethylphenylcarbamate) derivatized cellulose, and Lux Cellulose-2 have demonstrated excellent enantioselectivity. nih.govmdpi.comresearchgate.netijpda.org A normal-phase HPLC method might use a mobile phase consisting of n-heptane, 2-propanol, and trifluoroacetic acid (e.g., 85:15:0.1 v/v/v) on a CHIRALPAK IB column to resolve the enantiomers. ijpda.org In reversed-phase mode, a Lux Cellulose-2 column with a gradient of acetonitrile and 0.05% trifluoroacetic acid in water has been successfully used. researchgate.netnih.gov These methods allow for the accurate quantification of the undesired (3S, 5R) enantiomer impurity. nih.govresearchgate.net

Table 3: Chiral HPLC Method Parameters

Parameter Condition
Column CHIRALPAK IB (250 x 4.6mm, 5µm) ijpda.org
Mobile Phase n-heptane, 2-propanol, trifluoroacetic acid (85:15:0.1 v/v) ijpda.org
Flow Rate 1.0 mL/minute ijpda.org
Column Temperature 25°C nih.govijpda.org

| Detection | UV at 242 nm ijpda.org or 243 nm nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies for Rosuvastatin Methyl Ester Analysis

While less common than liquid chromatography due to the low volatility of statins, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of Rosuvastatin after a derivatization step to increase its volatility. ubbcluj.ro A novel method involves the selective derivatization of the carboxylic acid group of Rosuvastatin to its methyl ester. ubbcluj.roubbcluj.ro This is achieved by reacting the compound with methyl iodide in dimethyl sulfoxide (B87167) in the presence of anhydrous potassium carbonate. ubbcluj.ro The resulting Rosuvastatin Methyl Ester can then be analyzed by GC-MS. ubbcluj.ro The analysis is typically performed on a capillary column with a temperature program, and the mass spectrometer is operated in electron ionization (EI) mode. ubbcluj.ro This technique offers high sensitivity and selectivity for determining Rosuvastatin and its ester in various matrices. ubbcluj.ro

Mass Spectrometry for Structural Elucidation and Impurity Identification

Mass spectrometry (MS), often coupled with a chromatographic technique (LC-MS or GC-MS), is indispensable for the structural elucidation of this compound and the identification of its impurities. When analyzed by GC-MS after derivatization, the electron ionization (EI) mass spectrum of Rosuvastatin Methyl Ester shows a characteristic molecular ion (M+•) at m/z 495. ubbcluj.ro The fragmentation pattern provides valuable structural information. Key fragment ions include those resulting from the loss of a methanol molecule (m/z 463) and water molecules. ubbcluj.ro A base peak at m/z 258 is also observed, potentially formed through the elimination of a sulfur dioxide molecule from a larger fragment. ubbcluj.ro

In LC-MS analysis using techniques like Quadrupole Time-of-Flight (QToF) mass spectrometry, Rosuvastatin Methyl Ester, an impurity formed under acidic degradation, shows a molecular ion at m/z 496. scielo.br This is 14 mass units higher than Rosuvastatin (m/z 482), corresponding to the addition of a methylene (B1212753) group from esterification. scielo.br The MS/MS fragmentation of this impurity reveals losses of water molecules and a fragment at m/z 270.4, which arises from the loss of the methylsulfonyl group and the side chain. scielo.br This detailed fragmentation data confirms the identity of the impurity as the methyl ester. scielo.br

Table 4: Key Mass Spectrometry Fragments for Rosuvastatin Methyl Ester

Ion (m/z) Proposed Identity/Origin Reference
495 Molecular Ion (M+•) in GC-MS ubbcluj.ro
496 [M+H]+ ion for the methyl ester impurity in LC-MS scielo.br
463 Loss of a methanol molecule from the molecular ion ubbcluj.ro
478.2 Loss of one water molecule from the [M+H]+ ion scielo.br
460.3 Loss of two water molecules from the [M+H]+ ion scielo.br
270.4 Loss of -SO2CH3 and the C6H11O4 side chain scielo.br

| 258 | Base peak in GC-MS, potential loss of SO2 from m/z 322 | ubbcluj.ro |

Quadrupole Time-of-Flight (QToF) Mass Spectrometry for Molecular Identification

Quadrupole Time-of-Flight (QToF) mass spectrometry is a powerful tool for the identification of pharmaceutical compounds and their impurities. In the analysis of Rosuvastatin degradation products, an unknown impurity was detected and identified as the methyl ester derivative. synzeal.comvulcanchem.com UPLC-QToF-MS analysis revealed that this compound had a molecular ion peak at an m/z of 496, which is 14 mass units greater than the parent Rosuvastatin molecule (m/z 482), corresponding to the addition of a methylene (-CH₂) group via esterification. synzeal.com

The high sensitivity and resolution of QToF-MS allow for the detection of various adducts, which further aids in confirming the molecular weight. For this compound, specific ions are observed that confirm its identity. nih.gov

Interactive Table: Mass Spectrometry Data for this compound Adducts

Ion AdductObserved m/zDescription
[M+H]⁺496.19121Protonated molecular ion, commonly used for identification in positive ion mode. nih.gov
[M+Na]⁺518.17315Sodium adduct, often observed in electrospray ionization. nih.gov
[M+NH₄]⁺513.21775Ammonium adduct, formed in the presence of ammonium salts. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The theoretical exact mass of this compound (C₂₃H₃₀FN₃O₆S) is calculated to be 495.18393502 Da. pharmaffiliates.com HRMS analysis provides an experimental mass that is extremely close to this theoretical value, which serves as definitive evidence for the compound's elemental formula, distinguishing it from other potential structures with the same nominal mass. This level of precision is critical in impurity identification and structural confirmation. nih.gov

LC-MS/MS in Degradation Product Identification of Rosuvastatin Methyl Ester

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for identifying and characterizing impurities and degradation products, even at trace levels. This compound has been identified as an impurity of Rosuvastatin that can form under forced degradation conditions. veeprho.com

In LC-MS/MS analysis, the compound is first separated chromatographically and then subjected to multiple stages of mass analysis. The precursor ion, the protonated molecule [M+H]⁺ at m/z 496, is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides structural information about the molecule. For instance, the fragmentation of the parent drug Rosuvastatin often involves the loss of water and cleavages along the heptenoate side chain, yielding characteristic ions. ichemical.com A similar fragmentation pathway is expected for the methyl ester. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization showed that Rosuvastatin Methyl Ester (molecular ion at m/z 495) produces key fragments from the loss of methanol (m/z 463) and water. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is the most definitive method for elucidating the precise three-dimensional structure and stereochemistry of organic molecules. While full spectral data for the specific (5R)-isomer is proprietary, predicted ¹H NMR data and data from related isomers confirm the structural assignments. derpharmachemica.comwalshmedicalmedia.com The chemical shifts and coupling constants of the protons in the dihydroxy heptenoate chain are particularly sensitive to the stereochemistry at the C3 and C5 positions, allowing for the differentiation between diastereomers. The presence of signals corresponding to the methyl ester group (-OCH₃) provides direct evidence of its structure. walshmedicalmedia.com

Interactive Table: Predicted ¹H NMR Spectral Data for Rosuvastatin Methyl Ester

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
1.2d6H-CH(CH₃ )₂
1.39 - 1.56m2H>CH₂
2.42H-CH-CH₂ -COO
3.3m1H-CH (CH₃)₂
3.48s3H-NCH₃
3.53s3H-SO₂CH₃
3.7s3H-COOCH₃
4.161H-CH (OH)-
Data is based on predicted values and may vary with solvent and experimental conditions. walshmedicalmedia.com

Vibrational Spectroscopy (IR) for Functional Group Analysis and Structural Insight

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will show absorptions corresponding to its key structural features. The data is largely comparable to that of the parent Rosuvastatin, with the key difference being the C=O stretch of the methyl ester instead of the carboxylic acid.

Interactive Table: Key IR Absorption Frequencies for Rosuvastatin Methyl Ester Functional Groups

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3600-3200O-HStretching (Alcohol)
~2926C-HStretching (Olefinic)
~1735C=OStretching (Ester)
~1600C=C, C=NStretching (Aromatic/Pyrimidine (B1678525) Ring)
~1453C-HBending (Methyl)
~1336 & ~1155S=OAsymmetric & Symmetric Stretching (Sulfonamide)
~1230C-FStretching (Aromatic)
Frequencies are approximate and based on data for the parent compound, Rosuvastatin.

Methodological Advancements and Future Research Directions

Novel Catalytic Systems for Enhanced Stereoselectivity in Methyl Ester Synthesis

The synthesis of (5R)-Rosuvastatin Methyl Ester, a key intermediate in the production of Rosuvastatin (B1679574), demands high stereoselectivity to ensure the desired therapeutic outcome. waters.com Researchers are continuously exploring novel catalytic systems to enhance the efficiency and stereochemical control of the synthesis.

One promising area of research is the use of ketoreductases (KREDs) . These enzymes are widely used in industrial pharmaceutical synthesis for the stereoselective reduction of ketones to alcohols. pnas.org By engineering these biocatalysts, it's possible to achieve high enantiomeric excess. pnas.org For instance, the enantioselective reduction of a diketone, 3,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester, using cell suspensions of Acinetobacter calcoaceticus has been shown to produce the desired (3R,5S)-dihydroxy-6-(benzyloxy) hexanoic acid, ethyl ester with high stereoselectivity. mdpi.com Another approach involves the use of a deoxyribose-5-phosphate aldolase (B8822740) (DERA) in a one-pot tandem aldol (B89426) reaction to create key intermediates with two stereogenic centers, achieving an enantiomeric excess of over 99.9%. nih.gov

Chemical catalysts also play a crucial role. A concise and stereocontrolled synthesis of rosuvastatin has been achieved using a Keck enantioselective allylation of chloroacetaldehyde (B151913) with allyltributylstannane (B1265786) to establish the 5R-stereocenter. researchgate.net Furthermore, a VO(acac)2-catalyzed syn-diastereoselective epoxidation of (S)-1-chloropent-4-en-2-ol helps set the required 3R-chirality. researchgate.net The Horner-Wadsworth-Emmons (HWE) reaction, a modified Wittig reaction, is another key step used to establish the E-alkene stereochemistry of a rosuvastatin intermediate. waters.com While effective, traditional Wittig and HWE olefinations can produce the undesirable Z-stereoisomer, which is a challenging impurity to remove. thieme-connect.com To address this, the Julia-Kocienski olefination has been explored, demonstrating high stereoselectivity (E/Z up to 300:1). thieme-connect.comresearchgate.net

Recent advancements also include the use of acidic catalysts or neutral titanium isopropoxide catalysts for the resterification of protected butyl esters to synthesize this compound. google.com

Table of Catalytic Systems for Rosuvastatin Intermediate Synthesis

Catalyst SystemReaction TypeKey FeatureReference
Ketoreductases (KREDs)Enzymatic ReductionHigh stereoselectivity for ketone reduction. pnas.org
Acinetobacter calcoaceticusEnzymatic ReductionEnantioselective reduction of a diketone intermediate. mdpi.com
Deoxyribose-5-phosphate aldolase (DERA)Enzymatic Aldol ReactionSets two stereogenic centers with >99.9% ee. nih.gov
Keck Enantioselective AllylationChemical SynthesisInstalls the 5R-stereocenter. researchgate.net
VO(acac)2-catalyzed EpoxidationChemical SynthesisSets the requisite 3R-chirality. researchgate.net
Horner-Wadsworth-Emmons (HWE)OlefinationEstablishes the E-alkene stereochemistry. waters.com
Julia-Kocienski OlefinationOlefinationHigh E/Z stereoselectivity (up to 300:1). thieme-connect.comresearchgate.net
Acidic or Neutral Titanium IsopropoxideResterificationSynthesis of the methyl ester from a butyl ester. google.com

Development of Advanced Analytical Platforms for Real-Time Reaction Monitoring and Impurity Detection

The development of advanced analytical platforms is crucial for real-time monitoring of the synthesis of this compound and for the detection of impurities. longdom.orgnih.gov Process Analytical Technology (PAT) has emerged as a key strategy, integrating advanced analytical techniques to ensure product quality and process efficiency. longdom.orgamericanpharmaceuticalreview.com

Real-Time Monitoring:

Spectroscopic techniques are at the forefront of real-time monitoring. americanpharmaceuticalreview.com Techniques like near-infrared (NIR), mid-IR, Raman, and UV-vis spectroscopy can track the concentration of reagents, intermediates, and products in real time. americanpharmaceuticalreview.com For instance, tubular reactors equipped with inline FTIR can monitor the methylamine (B109427) substitution step in the synthesis of a rosuvastatin intermediate, reducing batch-to-batch variability. The integration of multiple PAT tools, such as NMR, UV/vis, IR, and UHPLC, allows for the quantification of products, intermediates, and impurities at various points in a multi-step synthesis. scispace.com

Chromatographic methods are also vital. The ACQUITY UPC² system, combined with an ACQUITY QDa Detector, has been successfully used for the achiral reaction monitoring of rosuvastatin synthesis in an open-access environment. waters.com This system allows for rapid analysis of reaction mixtures and synthetic intermediates. lcms.cz

Impurity Detection:

The complex synthesis of rosuvastatin can lead to various impurities, including diastereomers like the (3R, 5R) and (3S, 5S) isomers, and the (3S, 5R) enantiomer. waters.com The presence of these impurities, even at low levels (0.03% to 0.3%), necessitates sensitive detection methods. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC) is a standard technique for impurity profiling. derpharmachemica.com The development of specific HPLC methods can separate and quantify process and degradant impurities. researchgate.net For chiral separations, specialized chiral stationary phase columns are required to determine the enantiomeric excess. waters.com The ACQUITY UPC² system, when used with Trefoil Columns, provides a fast and sensitive method for determining the enantiomeric excess of rosuvastatin. waters.comwaters.com This combination has demonstrated good separation of enantiomers with improved resolution. waters.com

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is another powerful tool for identifying and characterizing impurities. researchgate.net The ACQUITY QDa mass detector can confirm the identity of peaks observed in chromatography, such as rosuvastatin and its enantiomer. waters.com

Table of Advanced Analytical Platforms

Analytical TechniqueApplicationKey AdvantageReference
Process Analytical Technology (PAT)Real-time monitoring and controlEnhances process understanding and ensures product quality. longdom.orgamericanpharmaceuticalreview.com
Inline FTIRReal-time reaction monitoringReduces batch-to-batch variability.
Integrated PAT (NMR, UV/vis, IR, UHPLC)Multi-point reaction monitoringQuantifies multiple species simultaneously. scispace.com
ACQUITY UPC² with ACQUITY QDaReaction monitoring and impurity detectionRapid analysis and mass detection. waters.comwaters.com
HPLCImpurity profilingSeparates and quantifies known and unknown impurities. derpharmachemica.comresearchgate.net
Chiral Chromatography (e.g., Trefoil Columns)Enantiomeric excess determinationSeparates stereoisomers. waters.comwaters.com
Mass Spectrometry (MS)Impurity identification and characterizationProvides structural information about impurities. researchgate.net

Computational Chemistry Approaches to Reaction Mechanism and Stereoselectivity Prediction for Rosuvastatin Methyl Ester

Computational chemistry has become an indispensable tool in understanding and predicting the reaction mechanisms and stereoselectivity in the synthesis of complex molecules like this compound. researchgate.net These theoretical approaches complement experimental work by providing detailed insights into molecular structures, properties, and reaction pathways. researchgate.net

Density functional theory (DFT) is a prominent computational method used to study the selective reduction of prochiral ketones, a key step in many statin syntheses. sbq.org.br By modeling the transition states of a reaction, researchers can rationalize the observed stereochemical outcomes. pnas.org For example, molecular dynamics simulations of the Michaelis-Menten and transition state-bound complexes have been used to understand how mutations in ketoreductases modulate the stereoselectivity of ketone reduction. pnas.org These simulations have revealed that inducing asymmetry can sometimes be achieved by blocking certain reaction pathways rather than promoting others. pnas.org

The "twist angle" approach, based on semi-empirical MO calculations, can predict the configurations of diastereoisomeric alcohols formed during the reduction of ketones. cdnsciencepub.com This method is particularly useful for predicting changes in stereoselectivity when substituents are introduced into the carbonyl compound. cdnsciencepub.com

Computational models can also be used to explore the conformational potential energy surface of a molecule, which helps in rationalizing how a nucleophile, such as a hydride, is likely to approach a carbonyl carbon. acs.org For instance, in the borohydride (B1222165) reduction of benzoin, a simple H-bond model derived from computational analysis successfully explains the observed stereochemical induction. acs.org

Furthermore, computational studies can elucidate the role of catalysts and solvents in influencing stereoselectivity. pnas.orgresearchgate.net For example, calculations have shown that cations like Li+ or Na+ can participate in the transition state of reduction reactions, thereby inducing selectivity. sbq.org.br The impact of solvents on conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reactions has also been decoded using computational methods. researchgate.net

Table of Computational Approaches

Computational MethodApplicationKey InsightReference
Density Functional Theory (DFT)Stereoselectivity of ketone reductionUnderstanding the electronic structure and energy of transition states. sbq.org.br
Molecular Dynamics SimulationsEnzyme-catalyzed reactionsRationalizing the effect of mutations on stereoselectivity. pnas.org
Twist Angle Approach (Semi-empirical MO)Prediction of diastereoselectivityCorrelating small deviations in orbital orthogonality to product configuration. cdnsciencepub.com
Conformational Potential Energy Surface AnalysisNucleophilic attack on carbonylsRationalizing the direction of nucleophilic approach. acs.org
Ab initio Molecular Dynamics (AIMD)Solvated reaction systemsRepresenting the thermodynamics of solute and solvent. researchgate.net

Application of Green Chemistry Principles in the Synthesis of Rosuvastatin Methyl Ester

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact, and the synthesis of this compound is no exception. ispe.orgpfizer.cominstituteofsustainabilitystudies.com Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. pfizer.com

Key principles of green chemistry applicable to the synthesis of this intermediate include:

Use of Safer Solvents and Auxiliaries : A significant portion of the environmental footprint of pharmaceutical manufacturing comes from solvent use. instituteofsustainabilitystudies.com Green chemistry encourages the replacement of hazardous solvents with safer alternatives like water, ethanol, or supercritical carbon dioxide. instituteofsustainabilitystudies.com

Catalysis : The use of catalytic reagents is preferred over stoichiometric reagents as they can be used in small amounts and can be recycled, thus reducing waste. ispe.orgnridigital.com Both biocatalysts, like enzymes, and chemocatalysts are employed to improve the efficiency of chemical transformations. ispe.orgnridigital.com For example, some catalysts can reduce the dependence on precious and environmentally hazardous metals. nridigital.com

Design for Energy Efficiency : Chemical reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nridigital.com

Use of Renewable Feedstocks : Utilizing renewable resources as starting materials is another important aspect of green chemistry. ispe.org

In the context of statin synthesis, the use of biocatalysts like deoxyribose-5-phosphate aldolase (DERA) not only improves stereoselectivity but also aligns with green chemistry principles by operating under mild conditions. nih.gov Similarly, the development of solvent recycling systems, such as the fractional distillation of DMF and toluene (B28343) to achieve over 98% solvent reuse, significantly reduces raw material costs and environmental impact. Continuous flow synthesis is another green technology that allows for better control and optimization of reactions, enhancing atom economy and minimizing waste. ispe.org

Exploration of Novel Rosuvastatin Methyl Ester Analogs for Pre-clinical Structural-Activity Relationship Studies (excluding pharmacological efficacy/safety)

The exploration of novel analogs of this compound is a crucial aspect of pre-clinical research, aimed at understanding the structural features that are important for its activity. researchgate.netacs.org These structure-activity relationship (SAR) studies involve synthesizing a series of related compounds and analyzing how structural modifications affect their properties. researchgate.net

The basic structure of statins consists of three main units: an analog of the HMG-CoA substrate, a side chain ring structure, and a complex ring structure involved in binding to the HMG-CoA reductase enzyme. sysrevpharm.org Rosuvastatin is a Type II statin, characterized by a fluorophenyl group and a pyrimidine (B1678525) ring. nih.gov It also contains a polar sulfonamide substituent, which is unique among super-statins. thieme-connect.com

SAR studies have shown that the dihydroxyheptanoic acid moiety is a key pharmacophore. nih.gov The stereochemistry of this side chain is critical, with the (3R, 5S) configuration being the therapeutically active form. waters.com The pyrimidine ring in rosuvastatin also plays a significant role in its binding to the HMG-CoA reductase enzyme. nih.gov

The synthesis of novel analogs often involves modifying the heterocyclic core or the side chain. For example, the Julia-Kocienski olefination has been used to synthesize intermediates for both rosuvastatin (with a pyrimidine core) and pitavastatin (B1663618) (with a quinoline (B57606) core). thieme-connect.com The development of quantitative structure-activity relationship (QSAR) models, which use machine learning to correlate chemical structures with activity, can aid in the design of new analogs with potentially improved properties. acs.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (5R)-Rosuvastatin Methyl Ester in experimental samples?

  • Methodology : High-performance liquid chromatography (HPLC) with UV/Vis detection is widely used. For instance, reverse-phase C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) and mobile phases like acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio provide optimal resolution. Spectrophotometric methods at λ~242 nm or fluorometric detection (ex: 337 nm, em: 405 nm) are also validated for specificity and sensitivity .
  • Validation : Ensure linearity (1–50 µg/mL), precision (RSD <2%), and recovery (98–102%) using spiked samples. Cross-validate with LC-MS/MS for trace-level quantification in biological matrices .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Experimental Design : Apply the Taguchi method (L9 orthogonal array) to test parameters: catalyst concentration (0.5–1.5 wt%), molar ratio (oil:methanol, 1:6–1:12), reaction temperature (40–60°C), and catalyst type (KOH vs. NaOH). Prioritize catalyst concentration (77.6% contribution to yield) and temperature (60°C optimal) .
  • Validation : Under optimized conditions (1.5 wt% KOH, 1:6 molar ratio, 60°C), yields reach 96.7% with <3% impurities. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. What stability considerations are critical for storing this compound?

  • Storage Conditions : Store at –20°C in amber vials under nitrogen to prevent oxidation. Avoid aqueous environments to minimize ester hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via HPLC .

Advanced Research Questions

Q. How does nitric oxide (NO) signaling influence the pharmacological effects of this compound?

  • Mechanistic Insight : In pre-contracted vascular tissues, this compound induces endothelium-independent relaxation by modulating NO synthase (NOS) activity. Cooling (28°C) enhances potency (pIC50 = –6.88 vs. –6.071 at 37°C), but L-NAME (NOS inhibitor) abolishes this effect, confirming NO pathway dependence .
  • Experimental Validation : Use aortic ring assays with/without endothelium. Compare relaxation curves in the presence of NOS inhibitors (e.g., L-NAME) or NO donors (e.g., sodium nitroprusside) .

Q. What experimental approaches differentiate the endothelium-independent effects of this compound from its parent compound?

  • Comparative Analysis : In rat aortic rings pre-contracted with phenylephrine, this compound shows no reduction in Emax (82.42% vs. 80.49%) after endothelium removal, unlike rosuvastatin (Emax drops from 80.05% to 40%). Use Western blotting to confirm NOS-2 expression levels and β-actin normalization .
  • Data Interpretation : Statistically analyze via two-way ANOVA with Bonferroni correction (p<0.05 significance threshold) .

Q. How can enantiomeric impurities in this compound synthesis be minimized?

  • Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) with n-hexane:isopropanol (85:15) to separate (3R,5R) from (3S,5S) isomers. Validate purity (>99%) using mass spectrometry and nuclear magnetic resonance (NMR) .
  • Synthetic Control : Optimize reaction pH (6.5–7.0) and temperature (25°C) during esterification to suppress racemization. Monitor intermediates via FT-IR for carbonyl group integrity .

Q. What role does temperature play in modulating the vasodilatory efficacy of this compound?

  • Hypothermic Effects : At 28°C, this compound exhibits higher potency (pIC50 = –6.88) compared to 37°C (–6.071), likely due to enhanced NO bioavailability under hypothermic stress. Validate using organ bath setups with controlled temperature chambers .
  • Contradiction Note : Despite increased potency, maximal relaxation (Emax) remains unchanged, suggesting temperature affects ligand-receptor affinity rather than downstream pathways .

Tables for Key Findings

Parameter Optimal Value Source
Catalyst concentration1.5 wt% KOH
Reaction temperature60°C
Log IC50 (28°C)–6.88 M
Enantiomeric purity threshold>99% (Chiral HPLC)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.